3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Overview
Description
Moniliformin (sodium salt) is a mycotoxin produced by various Fusarium species, including Fusarium proliferatum, Fusarium avenaceum, Fusarium subglutinans, and Fusarium moniliforme . It is structurally characterized as the sodium salt of 1-hydroxycyclobut-1-ene-3,4-dione . Moniliformin is known for its cardiotoxic effects, particularly in avian species, and is a contaminant in cereals such as corn, wheat, and rice .
Preparation Methods
Moniliformin (sodium salt) can be isolated from cultures of Fusarium species. The isolation process typically involves ion exchange chromatography and charcoal column chromatography . The compound is soluble in water and polar solvents like methanol, and it can be prepared by dissolving in water to yield a clear, light yellow solution .
Chemical Reactions Analysis
Moniliformin (sodium salt) undergoes various chemical reactions, including:
Oxidation: Moniliformin can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions involving moniliformin are less common.
Substitution: Moniliformin can form complexes with lanthanide ions, which can be used to improve chromatographic separation.
Common reagents and conditions used in these reactions include lanthanide ions such as lanthanum, terbium, and europium in aqueous solutions . The major products formed from these reactions are coordination complexes with improved chromatographic properties .
Scientific Research Applications
Moniliformin (sodium salt) has several scientific research applications:
Mechanism of Action
Moniliformin exerts its toxic effects primarily through the inhibition of the pyruvate dehydrogenase complex, which prevents the conversion of pyruvic acid to acetyl-CoA . This inhibition disrupts the tricarboxylic acid cycle, leading to reduced energy production and subsequent cardiotoxicity . Moniliformin also inhibits glutathione peroxidase and glutathione reductase, leading to oxidative stress in cells .
Comparison with Similar Compounds
Moniliformin (sodium salt) is unique due to its specific inhibition of the pyruvate dehydrogenase complex and its cardiotoxic effects. Similar compounds include:
Vomitoxin (Deoxynivalenol): A mycotoxin that causes vomiting and feed refusal in animals.
Zearalenone: A mycotoxin with estrogenic effects, leading to reproductive issues in livestock.
Moniliformin’s unique structural properties and specific toxicological effects distinguish it from these other mycotoxins.
Properties
IUPAC Name |
3-hydroxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPQKNJSZNXOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |
Record name | Moniliformin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10185731 | |
Record name | Moniliformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31876-38-7, 71376-34-6 | |
Record name | Moniliformin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moniliformin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moniliformin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Moniliformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moniliformin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MONILIFORMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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